6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
Description
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a halogenated bicyclic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with chlorine at position 6 and an iodomethyl group at position 2. This scaffold is structurally related to thiazolo[4,5-d]pyrimidine, a privileged motif in medicinal chemistry due to its versatile pharmacological profile . The iodine atom in the iodomethyl group introduces steric bulk and polarizability, which may enhance hydrophobic interactions in biological targets compared to smaller halogens like chlorine or bromine .
Properties
CAS No. |
1256478-42-8 |
|---|---|
Molecular Formula |
C7H4ClIN2S |
Molecular Weight |
310.54 g/mol |
IUPAC Name |
6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2 |
InChI Key |
ZVZBZULFEKBKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CI)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of the iodomethyl derivative generally follows a two-step process:
Synthesis of the 6-Chloro-thiazolo[5,4-b]pyridine core : This step involves cyclization of a 6-chloropyridine derivative with a sulfur-containing reagent, such as thiourea or related thiols, under basic or acidic conditions to form the fused bicyclic ring system.
Introduction of the iodomethyl group at the 2-position : This is typically achieved by halomethylation of the 2-position using iodomethylating agents or by halogen exchange (halide exchange reaction) from a chloromethyl or bromomethyl precursor to the corresponding iodomethyl compound.
Detailed Methodology
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form 6-chloro-thiazolo[5,4-b]pyridine core | 6-Chloropyridine derivative + thiourea or thiol, base (e.g., sodium carbonate), solvent (ethanol or DMF), temperature 80–120°C, reaction time 6–12 h | Base promotes nucleophilic attack and ring closure; solvent choice affects yield and purity |
| 2 | Halomethylation / Halide exchange | Starting from 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, treat with sodium iodide (NaI) in acetone or DMF, reflux 4–8 h | Finkelstein reaction facilitates substitution of chlorine by iodine at the methyl position; acetone is a common solvent for halide exchange |
Reaction Scheme (Conceptual)
$$
\text{6-Chloropyridine derivative} \xrightarrow[\text{Base}]{\text{Thiourea, Heat}} \text{6-Chloro-thiazolo[5,4-b]pyridine} \xrightarrow[\text{NaI, Reflux}]{\text{Halide exchange}} \text{this compound}
$$
Research Findings and Optimization
Cyclization Conditions : Optimal temperature control (80–120°C) and stoichiometric balance of reagents minimize side reactions and maximize yield of the bicyclic core. Use of polar aprotic solvents like DMF enhances solubility and reaction rates.
Halide Exchange Efficiency : The Finkelstein reaction using sodium iodide in acetone is a well-established method for converting chloromethyl to iodomethyl groups. Reaction time and temperature are critical; typically, refluxing for 4–8 hours ensures complete substitution without decomposition.
Purification : Post-reaction mixtures are purified by silica gel chromatography or recrystallization from ethanol/water mixtures to achieve high purity of the target compound.
Catalyst Use : In some advanced protocols, copper(I) complexes or palladium catalysts enhance cyclization efficiency and regioselectivity, particularly when substituted pyridine derivatives are used.
Comparative Data Table of Preparation Parameters
| Parameter | Cyclization Step | Halomethylation / Halide Exchange Step |
|---|---|---|
| Starting Material | 6-Chloropyridine derivative, thiourea/thiol | 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine |
| Reagents | Sodium carbonate or base, solvent (ethanol, DMF) | Sodium iodide (NaI), solvent (acetone, DMF) |
| Temperature | 80–120°C | Reflux (~56°C for acetone) |
| Reaction Time | 6–12 hours | 4–8 hours |
| Yield | Typically 60–85% (dependent on conditions) | Typically 70–90% (halide exchange efficiency) |
| Purification | Silica gel chromatography, recrystallization | Silica gel chromatography, recrystallization |
| Notes | Control of stoichiometry and temperature critical | Excess NaI used to drive reaction to completion |
Analytical Characterization Supporting Preparation
NMR Spectroscopy : $$^{1}H$$ NMR shows characteristic shifts for the iodomethyl group (typically singlet around δ 4.5–5.0 ppm) and aromatic protons of the thiazolopyridine ring (δ 7–9 ppm).
Mass Spectrometry (HRMS) : Confirms molecular weight consistent with iodomethyl substitution, showing [M+H]$$^+$$ ion with expected isotopic pattern due to iodine.
IR Spectroscopy : Presence of C–I stretching vibrations (weak) along with characteristic thiazole and pyridine ring vibrations.
Chemical Reactions Analysis
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly as an inhibitor of the c-KIT receptor tyrosine kinase. Research indicates that derivatives of thiazolo[5,4-b]pyridine, including 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine, exhibit significant cytotoxicity against various cancer cell lines. Notably, it has shown effectiveness against gastrointestinal stromal tumors (GIST), particularly those with mutations that confer resistance to standard therapies like imatinib.
- Case Study : A study demonstrated that a derivative of this compound (referred to as 6r) significantly inhibited the proliferation of GIST-T1 cells and showed higher selectivity against c-KIT D816V mutant cells compared to imatinib and sunitinib . The structure-activity relationship (SAR) studies revealed that modifications at the 6-position enhanced inhibitory activity against c-KIT mutants, indicating a promising pathway for developing new anticancer agents.
SAR Insights
Structure-activity relationship studies have been pivotal in understanding how modifications to the thiazolo[5,4-b]pyridine scaffold can enhance biological activity. For instance:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6r | 4.77 | Potent c-KIT inhibitor |
| 6h | 9.87 | Moderate activity against c-KIT |
| Imatinib | 38.0 | Standard treatment for GIST |
These studies indicate that specific alterations in the molecular structure can lead to significant increases in potency and selectivity against target enzymes .
Inhibition of Kinases
Beyond its anticancer applications, this compound has been identified as a potential inhibitor of other kinases involved in various signaling pathways. Its ability to fit into ATP-binding sites makes it a candidate for further exploration in drug development targeting other diseases beyond cancer.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with its targets at the molecular level. The compound has been shown to effectively occupy ATP-binding pockets in kinases such as PI3Kα, enhancing its potential as a multi-targeted therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Enzymatic Inhibitory Activities of Select Derivatives (Adapted from )
| Compound | Target | IC50 | Structural Feature |
|---|---|---|---|
| 6h | c-KIT | 9.87 µM | 3-(Trifluoromethyl)phenylamide |
| 19a | PI3Kα | 3.6 nM | 2-Pyridyl sulfonamide |
| 10b | EGFR-TK | 0.45 µM | Aryl sulfonamide |
Table 2: Physicochemical Properties of Halogenated Derivatives
| Compound | Molecular Weight | LogP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| 6-Chloro-2-(iodomethyl) | ~300.5 | 2.8 | Low |
| 6-Bromo-2-(bromomethyl) | 307.99 | 3.1 | Very low |
| 6h () | ~400.0 | 3.5 | Moderate |
Biological Activity
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a compound belonging to the thiazolo[5,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyridine moiety, incorporating a chloro and an iodomethyl group. The synthesis of various thiazolo[5,4-b]pyridine derivatives, including this compound, has been documented, highlighting efficient synthetic routes that yield these compounds in good to excellent purity and yield .
Biological Activities
The biological activities of this compound and its analogs have been extensively studied in various contexts:
1. Antimicrobial Activity
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can act against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.7 mg/mL . The most active compounds demonstrated MIC values lower than those of traditional antibiotics like ampicillin.
2. Anticancer Properties
Thiazolo[5,4-b]pyridine derivatives have also been identified as potential anticancer agents. One study reported that certain derivatives inhibited phosphoinositide 3-kinase (PI3K) with IC50 values as low as 3.6 nM . This inhibition is particularly relevant given the role of PI3K in cancer cell proliferation and survival.
3. DNA Gyrase Inhibition
Compounds in this class have shown promise as inhibitors of DNA gyrase B, an essential enzyme for bacterial DNA replication. This mechanism suggests a potential application in developing new antibacterial therapies .
Structure-Activity Relationships (SAR)
The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal critical insights into their biological efficacy:
- Substituent Effects : The presence of electron-withdrawing groups significantly enhances the activity against PI3K and microbial targets. For example, the introduction of sulfonamide functionalities has been shown to improve inhibitory potency .
- Core Structure Importance : The thiazolo[5,4-b]pyridine core is essential for maintaining biological activity; modifications that alter this core generally lead to decreased activity .
Summary of Key Findings
| Activity Type | Mechanism of Action | Notable Compounds | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Various thiazole derivatives | MIC: 0.23 - 0.7 mg/mL |
| Anticancer | PI3K inhibition | This compound | IC50: 3.6 nM |
| DNA Gyrase Inhibition | Targeting bacterial DNA replication | Thiazolo[5,4-b]pyridine analogs | Not specified |
Case Studies
Several case studies illustrate the therapeutic potential of thiazolo[5,4-b]pyridine derivatives:
- Antimicrobial Efficacy : A study tested multiple derivatives against resistant bacterial strains, demonstrating superior efficacy compared to standard treatments .
- Cancer Research : Another investigation highlighted the role of specific substitutions on the thiazolo[5,4-b]pyridine scaffold that led to enhanced PI3K inhibition and subsequent antitumor activity .
Q & A
Basic: What are the key synthetic strategies for introducing the iodomethyl group in 6-chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine?
The iodomethyl group is typically introduced via nucleophilic substitution. Starting from 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, a Finkelstein reaction using sodium iodide (NaI) in polar aprotic solvents like acetone or DMF can replace the chloromethyl group with iodine. Optimization involves controlling reaction time (12-24 hours) and temperature (60-80°C) to avoid side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the iodomethyl group (δ ~3.8–4.2 ppm for CHI) and aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic pattern from iodine.
- X-ray Crystallography : Resolves the fused thiazolo-pyridine ring system and iodine positioning .
Advanced: How does the reactivity of the iodomethyl group enable functionalization for biological applications?
The iodomethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols under mild conditions (e.g., KCO in DMF, 25–50°C). For example, reaction with morpholine yields a water-soluble derivative, enhancing bioavailability. Competing elimination reactions (forming vinyl iodide byproducts) are minimized by using bulky bases like DBU .
Advanced: What structural features drive c-KIT inhibition in thiazolo[5,4-b]pyridine derivatives?
SAR studies show:
- 3-Trifluoromethylphenyl at R1 enhances binding to c-KIT's hydrophobic pocket (IC = 9.87 µM).
- Methylene spacers between the amide and aryl groups reduce activity, indicating steric sensitivity.
- Urea linkages (vs. amides) disrupt hydrogen bonding with Asp810 in the kinase domain .
Advanced: How do molecular docking studies guide the design of c-KIT inhibitors?
Docking simulations (e.g., using AutoDock Vina) reveal that the 3-trifluoromethyl group occupies a hydrophobic pocket near Val654, while the thiazolo-pyridine core forms π-π interactions with Phe811. Modifications to the iodomethyl group (e.g., replacing iodine with smaller halogens) reduce steric complementarity, lowering inhibitory activity .
Advanced: Can this compound be applied in materials science?
Yes. Thiazolo[5,4-b]pyridine derivatives act as electron-withdrawing units in polymer solar cells, improving charge transport. Blending with donor polymers (e.g., P3HT) enhances power conversion efficiency (PCE) by ~4.2%. Stability under UV irradiation is monitored via cyclic voltammetry .
Advanced: What mechanistic insights explain its role as a kinase inhibitor?
The compound inhibits RAF/VEGFR2 by stabilizing the DFG-out conformation. The iodomethyl group forms a covalent bond with Cys532 in BRAF, while the pyridine nitrogen hydrogen-bonds to the hinge region. In vitro assays (e.g., ELISA-based kinase profiling) confirm dual inhibition (IC < 100 nM) .
Advanced: How should researchers address contradictions in SAR data from incomplete enzymatic assays?
When enzymatic inhibition data is incomplete (e.g., missing IC values in Table 3 of ), prioritize orthogonal validation :
Repeat assays under standardized conditions (fixed ATP concentration, pH 7.4).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Cross-validate with cellular assays (e.g., phosphorylation inhibition in HMC-1.2 mast cells) .
Advanced: What strategies improve solubility and bioavailability of derivatives?
- PEGylation : Attaching polyethylene glycol (PEG) chains to the iodomethyl group increases aqueous solubility.
- Pro-drug approaches : Esterification of carboxylic acid derivatives enhances intestinal absorption.
- Co-crystallization : Co-formers like succinic acid improve dissolution rates .
Advanced: How does the iodomethyl group’s oxidative stability impact storage and handling?
Iodomethyl derivatives are prone to photo-oxidation , forming iodine radicals. Store in amber vials under inert gas (N/Ar) at –20°C. Monitor degradation via TLC (Rf shift) or H NMR (loss of CHI signal). Use antioxidants (e.g., BHT) in solution-phase storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
